molecular formula C28H25F9O6S2 B3031912 tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt CAS No. 857285-80-4

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt

Cat. No.: B3031912
CAS No.: 857285-80-4
M. Wt: 692.6 g/mol
InChI Key: QGJXWNMBTQGAFT-UHFFFAOYSA-M
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Preparation Methods

The synthesis of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves multiple steps. The general synthetic route includes the reaction of tert-butyl 2-bromoacetate with 4-(diphenylsulphonium)phenol in the presence of a base to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt is widely used in scientific research, particularly in the field of photolithography. It serves as a photoacid generator, which is essential in the development of photoresists for microelectronic device fabrication . Additionally, it has applications in proteomics research as a biochemical tool .

Mechanism of Action

The mechanism of action of tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt involves the generation of acid upon exposure to light. The sulphonium group undergoes photolysis, releasing a proton and forming a sulfonium ion. This acid generation is crucial in the photolithographic process, where it catalyzes the solubility change in the photoresist material .

Comparison with Similar Compounds

Similar compounds to tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt include:

The uniqueness of this compound lies in its specific application in photolithography and its ability to generate acid efficiently upon exposure to light .

Properties

IUPAC Name

[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25O3S.C4HF9O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-17H,18H2,1-3H3;(H,14,15,16)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJXWNMBTQGAFT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F9O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622114
Record name [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

692.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857285-80-4
Record name [4-(2-tert-Butoxy-2-oxoethoxy)phenyl](diphenyl)sulfanium nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
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tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
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tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
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tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt
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tert-Butyl 2-[4-(diphenylsulphonium)phenoxy]acetate, nonaflate salt

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